4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine
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Overview
Description
4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a piperidine ring and a chlorophenyl sulfonyl group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB .
Biochemical Pathways
The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation and survival, and its deregulation is frequently observed in cancer .
Result of Action
The inhibition of PKB by this compound can lead to decreased cell proliferation and survival, making it a potential antitumor agent . Inhibition of PKB can also affect several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, which can impact proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-chlorobenzenesulfonyl chloride with piperidine under basic conditions to form 1-((4-chlorophenyl)sulfonyl)piperidine.
Pyrimidine Core Construction: The pyrimidine core is constructed by reacting 2,6-dimethylpyrimidine with an appropriate halogenating agent to introduce reactive sites for further substitution.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the halogenated pyrimidine under suitable conditions, such as using a base and a solvent like dimethylformamide (DMF), to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyrimidine moieties, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)methanol
- **4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives
Uniqueness
4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine stands out due to its unique combination of a pyrimidine core with a piperidine ring and a chlorophenyl sulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]oxy-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-12-10-17(20-13(2)19-12)24-15-4-3-9-21(11-15)25(22,23)16-7-5-14(18)6-8-16/h5-8,10,15H,3-4,9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQUTIULLXMVHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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